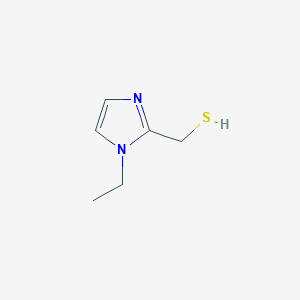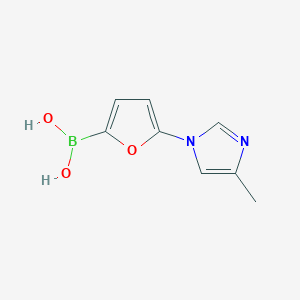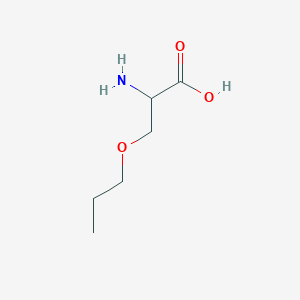
O-propylserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-propylserine is an organic compound that belongs to the class of amino acids. It is a derivative of serine, where the hydroxyl group (-OH) of serine is replaced by a propoxy group (-OCH2CH2CH3). This modification imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-propylserine typically involves the alkylation of serine. One common method is the reaction of serine with propyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of serine is replaced by the propoxy group.
Industrial Production Methods: Industrial production of this compound can be achieved through similar alkylation reactions but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: O-propylserine can undergo various chemical reactions, including:
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propoxy group into a primary alcohol.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides and bases are typically used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
O-propylserine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: this compound can be used in studies involving protein modification and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of O-propylserine involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes that recognize serine or its derivatives. The propoxy group can influence the binding affinity and specificity of the compound, affecting its biological activity. Pathways involved may include metabolic processes where serine plays a crucial role.
Comparaison Avec Des Composés Similaires
Serine: The parent compound, which has a hydroxyl group instead of a propoxy group.
O-methylserine: A derivative where the hydroxyl group is replaced by a methoxy group (-OCH3).
O-ethylserine: A derivative with an ethoxy group (-OCH2CH3).
Comparison: O-propylserine is unique due to the presence of the propoxy group, which imparts different steric and electronic properties compared to serine and its other derivatives. This uniqueness can affect its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2-amino-3-propoxypropanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
Clé InChI |
YLVYZXAQMZHQSE-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid](/img/structure/B15276001.png)
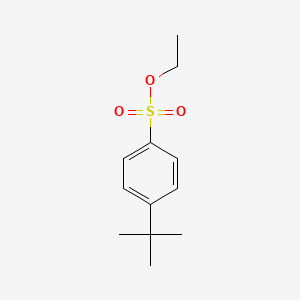
![2-[(1-Methyl-1H-1,2,4-triazol-3-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B15276008.png)
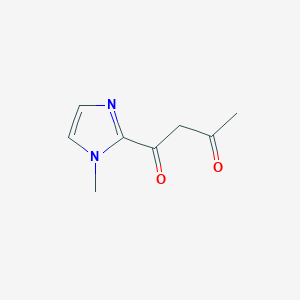
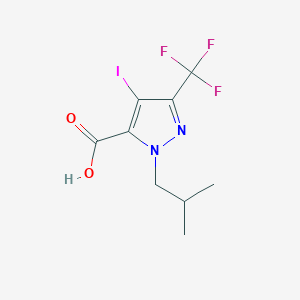



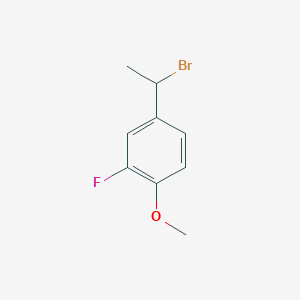
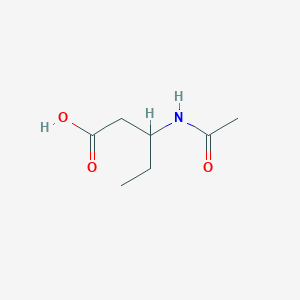
![(Z)-4-chloro-N-[(4-chlorophenyl)methyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B15276062.png)

